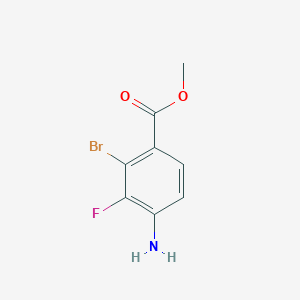

Methyl 4-amino-2-bromo-3-fluorobenzoate

Description

Strategic Significance of Polyfunctionalized Halogenated Aminobenzoates as Advanced Synthetic Intermediates

Polyfunctionalized halogenated aminobenzoates are a class of organic compounds that have garnered considerable attention as advanced synthetic intermediates. Their strategic significance lies in the unique combination of reactive functional groups attached to an aromatic core. The presence of halogen atoms (such as bromine and fluorine), an amino group, and an ester functionality on the same aromatic ring allows for a diverse range of chemical modifications. This versatility makes them crucial building blocks in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

The halogen substituents, bromine and fluorine, play a pivotal role in the reactivity of these molecules. The bromine atom is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, on the other hand, can significantly influence the electronic properties of the molecule and the physiological properties of its derivatives. The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving their pharmacokinetic and pharmacodynamic profiles. mdpi.com

The amino group is another key functional group that offers a site for a variety of chemical transformations. It can be acylated, alkylated, or diazotized, providing a gateway to a wide array of other functional groups. Furthermore, the amino group can act as a directing group in electrophilic aromatic substitution reactions, influencing the regioselectivity of further functionalization of the aromatic ring. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other carboxylic acid derivatives.

The strategic placement of these functional groups on the aminobenzoate scaffold allows for a high degree of control over the synthetic route, enabling the construction of complex molecular architectures with high precision. This has led to their use in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. indiamart.com

Academic Context and Research Gaps in the Chemistry of Methyl 4-amino-2-bromo-3-fluorobenzoate

While the broader class of polyfunctionalized halogenated aminobenzoates has been extensively studied and utilized in organic synthesis, a specific focus on this compound reveals a noticeable gap in the current academic literature. A comprehensive search of scientific databases indicates a scarcity of research articles and detailed studies dedicated exclusively to the synthesis, reactivity, and application of this particular isomer.

The existing academic context is largely built upon research on related analogs and isomers. For instance, significant research has been conducted on various aminobenzoic acid derivatives and their applications in medicinal chemistry. researchgate.net The synthesis and utility of other halogenated aromatic compounds as versatile intermediates are also well-documented. numberanalytics.com However, the specific substitution pattern of this compound presents a unique chemical entity whose properties and potential applications have not been thoroughly explored.

This lack of specific research presents several research gaps:

Optimized Synthesis: There is a need for the development of efficient and scalable synthetic routes to this compound. While general methods for the synthesis of halogenated aminobenzoates exist, the specific regioselectivity required for this isomer may present unique challenges.

Reactivity Profile: A detailed investigation of the reactivity of the different functional groups in this compound is lacking. Understanding how the electronic interplay between the amino, bromo, fluoro, and ester groups influences the molecule's reactivity is crucial for its effective utilization as a synthetic intermediate.

Application in Target Synthesis: There is a significant opportunity to explore the use of this compound as a key building block in the synthesis of novel bioactive molecules and functional materials. Its unique substitution pattern could lead to the discovery of compounds with novel biological activities or material properties.

The limited availability of focused research on this compound, despite the clear strategic importance of its chemical class, underscores the need for further investigation into its chemistry.

Scope and Research Objectives Pertaining to this compound in Chemical Synthesis

Given the identified research gaps, the scope of future research on this compound should be directed towards a comprehensive understanding of its chemical properties and the exploration of its synthetic potential. The primary research objectives should include:

Development of Efficient Synthetic Methodologies: To design and optimize a high-yielding and cost-effective synthesis of this compound. This would involve investigating various synthetic strategies and reaction conditions to achieve the desired regioselectivity and purity.

Elucidation of its Chemical Reactivity: To systematically study the reactivity of the various functional groups present in the molecule. This would involve exploring a range of chemical transformations at the amino, bromo, and ester functionalities to establish a detailed reactivity profile. Key areas of investigation would include its participation in cross-coupling reactions, nucleophilic aromatic substitutions, and derivatization of the amino and ester groups.

Application as a Versatile Building Block: To demonstrate the utility of this compound as a key intermediate in the synthesis of novel and potentially valuable target molecules. This would involve the design and synthesis of a library of derivatives and the evaluation of their potential applications in areas such as medicinal chemistry and materials science.

By addressing these objectives, the scientific community can fill the existing knowledge gap and unlock the full potential of this compound as a valuable tool in modern organic synthesis. The insights gained from such studies would not only contribute to the fundamental understanding of the chemistry of polyfunctionalized aromatic compounds but also pave the way for the discovery of new molecules with important practical applications.

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrFNO2 |

|---|---|

Molecular Weight |

248.05 g/mol |

IUPAC Name |

methyl 4-amino-2-bromo-3-fluorobenzoate |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,11H2,1H3 |

InChI Key |

ONHXQQGPOARMDX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)N)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Amino 2 Bromo 3 Fluorobenzoate

Retrosynthetic Analysis and Identification of Key Precursors for Methyl 4-amino-2-bromo-3-fluorobenzoate

A retrosynthetic analysis of this compound allows for the identification of plausible synthetic routes and key precursor molecules. The primary disconnections can be made at the ester, amino, bromo, and fluoro functionalities, leading to several potential synthetic pathways.

One logical disconnection is at the ester linkage, suggesting that the target molecule can be synthesized from 4-amino-2-bromo-3-fluorobenzoic acid . This precursor already contains the core aromatic scaffold with the desired substitution pattern.

Alternatively, disconnections at the carbon-nitrogen or carbon-halogen bonds can be considered. For instance, the amino group could be introduced at a later stage via amination of a suitably substituted bromofluorobenzoate precursor. Similarly, the bromine and fluorine atoms could be installed through regioselective halogenation and fluorination reactions on an aminobenzoate scaffold.

Based on these considerations, several key precursors can be identified:

4-amino-2-bromo-3-fluorobenzoic acid: This is a direct precursor that only requires esterification. A known synthetic route to this compound starts from 6-bromo-7-fluoroindoline-2,3-dione (B1445371). chemicalbook.com

Methyl 4-amino-3-fluorobenzoate: This precursor would require a regioselective bromination at the C2 position.

Methyl 4-amino-2-bromobenzoate: This precursor would necessitate a regioselective fluorination at the C3 position.

A dihalogenated fluorobenzoate derivative: This would allow for the introduction of the amino group via a nucleophilic aromatic substitution or a transition-metal-catalyzed amination reaction.

Classical Approaches to the Synthesis of this compound Scaffolds

Classical synthetic methods provide a foundational framework for the synthesis of complex aromatic compounds. These approaches often involve multi-step sequences and rely on well-established reaction protocols.

Esterification Protocols for Benzoic Acid Derivatives

The final step in one of the most direct synthetic routes to this compound is the esterification of 4-amino-2-bromo-3-fluorobenzoic acid . Several classical methods can be employed for this transformation.

One of the most common methods is the Fischer-Speier esterification . researchgate.net This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by the use of excess alcohol, which also serves as the solvent.

Alternatively, the benzoic acid derivative can be converted to a more reactive acyl halide, typically an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol (B129727) to form the methyl ester. This method is often faster and can be carried out under milder conditions than Fischer esterification.

The following table summarizes common esterification protocols:

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Methanol, H₂SO₄ or HCl | Reflux | Inexpensive reagents | Requires high temperatures and long reaction times, sensitive functional groups may not be tolerated |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ followed by Methanol | Room temperature or gentle heating | High yielding, faster reaction | Requires an extra step to form the acyl chloride, generates corrosive byproducts |

Amination Strategies for Aromatic Systems

The introduction of an amino group onto an aromatic ring is a fundamental transformation in organic synthesis. In the context of synthesizing this compound, amination could be a key step if starting from a dihalogenated precursor.

Nucleophilic aromatic substitution (SNAr) can be employed if the aromatic ring is sufficiently activated by electron-withdrawing groups. However, for less activated systems, transition-metal-catalyzed amination reactions are more effective.

Copper-catalyzed amination, often referred to as the Ullmann condensation, has been traditionally used for the formation of C-N bonds. nih.gov More recently, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have become the preferred choice due to their broader substrate scope and milder reaction conditions. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgresearchgate.net These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide with an amine. In the synthesis of the target molecule, a dihalogenated fluorobenzoate could be reacted with an ammonia (B1221849) surrogate.

Regioselective Halogenation and Fluorination Techniques in Substituted Benzoates

Achieving the correct regiochemistry during halogenation and fluorination is crucial when synthesizing polysubstituted aromatic compounds. The directing effects of the existing substituents on the aromatic ring play a significant role in determining the position of the incoming electrophile.

For the synthesis of this compound, one could envision a route starting from Methyl 4-amino-3-fluorobenzoate . nih.gov The amino group is a strong activating group and an ortho-, para-director, while the fluorine and the ester group are deactivating. Electrophilic bromination of this substrate would likely be directed by the powerful amino group to the ortho position (C2 or C6). Careful control of reaction conditions would be necessary to achieve selective bromination at the desired C2 position. nih.gov

Conversely, if starting with Methyl 4-amino-2-bromobenzoate , a regioselective fluorination at the C3 position would be required. Direct electrophilic fluorination of anilines can be challenging. An alternative could be a multi-step sequence involving diazotization of an amino group at the C3 position followed by a Schiemann reaction.

Modern and Catalytic Methodologies for the Synthesis of this compound

Modern synthetic chemistry has seen a surge in the development of highly efficient and selective catalytic methods. These approaches often offer significant advantages over classical methods in terms of yield, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions in Related Halogenated Aromatic Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. mit.eduacs.orgresearchgate.net The Buchwald-Hartwig amination is a prime example of a palladium-catalyzed reaction that has revolutionized the synthesis of arylamines. wikipedia.orglibretexts.orgnih.govorganic-chemistry.orgresearchgate.net

In a potential synthesis of this compound, this reaction could be employed to introduce the amino group at the C4 position of a Methyl 2,3-dibromo-6-fluorobenzoate precursor. The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide or potassium phosphate.

The following table provides a general overview of a Buchwald-Hartwig amination reaction:

| Component | Examples | Role |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | BINAP, XPhos, SPhos | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes the deprotonation of the amine and facilitates reductive elimination |

| Amine Source | Ammonia, Benzophenone imine, LiN(SiMe₃)₂ | Nucleophile for the C-N bond formation |

The development of these modern catalytic methods provides a versatile and efficient toolbox for the synthesis of complex molecules like this compound, often with higher yields and selectivity compared to classical approaches.

Directed Ortho-Metalation Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org In the context of synthesizing polysubstituted aromatic compounds like this compound, DoM offers a strategic advantage for introducing substituents at specific positions. The DMG, typically a heteroatom-containing functional group, coordinates with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

The relative directing ability of various functional groups is a critical consideration in DoM. The hierarchy of directing groups has been established through competition experiments, with groups like amides and carbamates often exhibiting the strongest directing effect. uwindsor.ca For precursors to this compound, the existing substituents—amino (or a protected form), fluoro, and bromo groups—all influence the regioselectivity of metalation.

Fluorine itself is recognized as a moderate directing group in DoM, capable of promoting lithiation at the ortho position. organic-chemistry.org The amino group, particularly after protection (e.g., as a carbamate), becomes a powerful DMG. The interplay between these groups dictates the site of metalation. For a hypothetical precursor like methyl 4-amino-3-fluorobenzoate, the fluorine at the 3-position and the amino group at the 4-position would compete to direct metalation. The stronger directing power would likely favor lithiation ortho to the protected amino group. However, the position ortho to the fluorine (the 2-position) is also activated. The precise outcome would depend on the specific protecting group, the organolithium base used, and the reaction conditions.

Table 1: Relative Directing Ability of Functional Groups in Directed Ortho-Metalation

| Directing Group Strength | Functional Groups |

|---|---|

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂ |

| Moderate | -OCH₃, -F, -NR₂ |

| Weak | -CH₂NR₂, -Cl |

This table provides a generalized hierarchy; actual directing ability can be influenced by steric and electronic factors within the specific molecule.

Chemo- and Regioselective Considerations in Multi-Substituted Benzene (B151609) Synthesis

The synthesis of a multi-substituted benzene derivative like this compound requires careful control of chemo- and regioselectivity. The order of substituent introduction is paramount to achieving the desired isomer. libretexts.org The directing effects of the substituents already present on the aromatic ring govern the position of subsequent electrophilic or nucleophilic attack.

A plausible synthetic route to the target compound involves the synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid as a key intermediate. One documented synthesis of this intermediate starts from 6-bromo-7-fluoroindoline-2,3-dione. chemicalbook.com In this precursor, the positions of the bromine and fluorine atoms are already established, which simplifies the regiochemical challenges.

The conversion of 6-bromo-7-fluoroindoline-2,3-dione to 2-Amino-4-bromo-3-fluorobenzoic acid involves an oxidative cleavage of the indoline-2,3-dione ring system. This transformation is highly regioselective, preserving the substitution pattern of the benzene ring.

For a hypothetical synthesis starting from a simpler precursor, such as methyl 4-amino-3-fluorobenzoate, the introduction of the bromine atom at the 2-position would be a key regiochemical challenge. The amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. Electrophilic bromination of methyl 4-amino-3-fluorobenzoate would likely lead to a mixture of products, with substitution occurring at positions ortho and para to the activating amino group. Achieving selective bromination at the 2-position would require careful selection of brominating agents and reaction conditions, and potentially the use of a blocking group. nih.gov

Green Chemistry Principles in the Development of Synthetic Routes for this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact. nih.gov These principles focus on areas such as solvent choice, atom economy, and waste reduction. kau.edu.sa

Optimization of Solvent Systems and Alternative Reaction Media

The choice of solvent is a key aspect of green chemistry. Many traditional organic syntheses employ volatile and often hazardous organic solvents. For the synthesis of halogenated anilines and related compounds, research into greener solvent systems is ongoing. This includes the use of water, supercritical fluids, or ionic liquids as alternative reaction media. For instance, the synthesis of substituted anilines has been explored using water as a solvent, which is non-toxic, non-flammable, and readily available. mdpi.com In the documented synthesis of the precursor 2-Amino-4-bromo-3-fluorobenzoic acid, the reaction is carried out in an aqueous solution of sodium hydroxide, which aligns with green chemistry principles by avoiding volatile organic solvents. chemicalbook.com

Atom Economy and Waste Minimization in Laboratory and Scaled Syntheses

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts.

In the synthesis of this compound, the final esterification step of 2-Amino-4-bromo-3-fluorobenzoic acid with methanol can be designed to have high atom economy, with water being the only byproduct. The preceding step, the oxidative cleavage of 6-bromo-7-fluoroindoline-2,3-dione with hydrogen peroxide, is also relatively atom-economical. chemicalbook.com

Waste minimization strategies also involve the use of catalytic reagents over stoichiometric ones and the recycling of solvents and catalysts where feasible. The development of catalytic methods for the halogenation and amination of aromatic rings is an active area of research with significant green chemistry implications.

Yield Optimization and Scalability Studies for this compound Production in Research Environments

Optimizing the reaction yield and ensuring the scalability of the synthesis are critical for the practical production of this compound in research settings.

Table 2: Reported Yield for the Synthesis of a Key Precursor

| Starting Material | Product | Reagents | Yield |

|---|

Scaling up a multi-step synthesis from the laboratory bench to a larger scale presents several challenges. d-nb.infonih.gov These can include issues with heat transfer, mixing, and purification. For the synthesis of this compound, the scalability of each step would need to be considered. The use of continuous flow chemistry is an emerging strategy to address some of the challenges of scalability. researchgate.net Flow reactors offer improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated, continuous production. While not specifically documented for this compound, the principles of flow chemistry could be applied to its synthesis to improve reproducibility and facilitate scale-up.

Applications of Methyl 4 Amino 2 Bromo 3 Fluorobenzoate As a Synthetic Building Block

Postulated Utilization in the Construction of Heterocyclic Compounds

While direct evidence for Methyl 4-amino-2-bromo-3-fluorobenzoate is unavailable, its structural motifs are common in precursors for heterocyclic synthesis. The amino group can act as a nucleophile or be transformed into a diazonium salt for various coupling reactions. The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), and the fluorine atom can influence the electronic properties and biological activity of the final product.

Synthesis of Substituted Indole (B1671886) and Pyrrole Derivatives

The general class of aminobenzoates can be involved in synthetic routes to indoles and pyrroles. For instance, strategies like the Fischer, Bischler-Möhlau, or Larock indole synthesis could potentially be adapted. The bromo-substituent would be particularly useful in post-cyclization functionalization via cross-coupling reactions to introduce further complexity.

Formation of Quinoline and Isoquinoline Scaffolds

Quinolines and isoquinolines are fundamental scaffolds in medicinal chemistry. Syntheses such as the Friedländer, Skraup, or Pomeranz-Fritsch reactions often utilize substituted anilines. An aminobenzoate like the one could theoretically serve as the aniline (B41778) component, with the ester and halogen groups carried into the final heterocyclic product for subsequent modification.

Precursor for Fused-Ring Systems and Other Complex Heterocycles

The multiple reactive handles on the molecule suggest its potential as a precursor for more complex, fused heterocyclic systems. Through sequential or one-pot multi-component reactions, the different functional groups could be selectively addressed to build polycyclic structures of interest in materials science and drug discovery.

Role in the Synthesis of Advanced Pharmaceutical Intermediates

Halogenated aromatic compounds are crucial intermediates in the pharmaceutical industry. chemimpex.comindiamart.comchemimpex.com The inclusion of bromine and fluorine can enhance a drug molecule's metabolic stability, binding affinity, and lipophilicity. Isomers like Methyl 4-bromo-3-fluorobenzoate and Methyl 3-bromo-4-fluorobenzoate are noted for their role as intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com It is plausible that this compound could serve a similar function in creating novel bioactive compounds.

Application in the Development of Agrochemicals and Specialty Chemicals

The development of new pesticides and herbicides often relies on halogenated aromatic building blocks. chemimpex.comindiamart.comchemimpex.com These compounds can be precursors to active ingredients that improve crop yields and pest resistance. The general class of bromo-fluorobenzoates is used in formulating agrochemicals and other specialty chemicals. chemimpex.comindiamart.com

Incorporation into Polymeric Systems and Advanced Materials Research

Aromatic esters and halogenated compounds can be used as monomers or additives in the synthesis of advanced polymers and materials. chemimpex.comchemimpex.com These building blocks can impart desirable properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics. For example, related bromo-fluorobenzoates are explored for creating novel polymers and coatings to enhance durability. chemimpex.com

In-depth Search Reveals Scant Public Data on Multi-Step Syntheses of this compound

Despite a comprehensive investigation of scientific literature and patent databases, detailed, publicly available information regarding the design and execution of multi-step synthetic sequences utilizing this compound as a primary building block is exceptionally limited. While the compound is commercially available and possesses a substitution pattern amenable to a variety of organic transformations, specific examples of its application in complex, multi-step syntheses, complete with reaction schemes, procedural details, and comprehensive data, are not readily found in accessible research articles or patents.

This compound is a halogenated aromatic compound featuring amino, bromo, fluoro, and methyl ester functional groups. This unique combination of substituents suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of amino and bromo groups allows for a range of transformations, including diazotization, Sandmeyer reactions, and various cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. The fluorine atom can influence the compound's electronic properties and bioavailability in potential pharmaceutical applications.

However, the absence of detailed, published multi-step synthetic routes starting from this specific compound suggests that its use may be primarily confined to proprietary, in-house research and development within pharmaceutical, agrochemical, or other chemical industries. It is common for companies to not publish detailed synthetic procedures for proprietary compounds to protect their intellectual property.

While general synthetic methodologies for related halogenated and aminated benzoic acid derivatives are well-documented, a specific, illustrative multi-step synthetic sequence commencing with this compound, as required by the user's outline, could not be located in the public domain. Therefore, the generation of an article section with detailed research findings and data tables on this specific topic is not feasible at this time.

In-Depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational study of the chemical compound This compound . Despite the existence of studies on structurally related aminobenzoates and halogenated benzene (B151609) derivatives, no specific research detailing the electronic structure, conformational analysis, spectroscopic predictions, reaction pathways, or solvation effects for this particular molecule could be identified.

Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis as requested for the outlined sections. The following descriptions explain the type of information that would be addressed in each section had the relevant research been published.

Advanced Analytical and Spectroscopic Methodologies for Research on Methyl 4 Amino 2 Bromo 3 Fluorobenzoate

High-Resolution Mass Spectrometry for Mechanistic Elucidation of Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of molecules with high accuracy. In the context of research involving Methyl 4-amino-2-bromo-3-fluorobenzoate, HRMS plays a pivotal role in elucidating reaction mechanisms by identifying transient intermediates and final products. The precise mass measurements afforded by HRMS allow for the confident assignment of molecular formulas to observed ions, which is essential for tracking the transformation of reactants through a chemical synthesis.

For instance, in synthetic pathways leading to or utilizing this compound, various intermediates may be formed. HRMS can detect these species even at low concentrations, providing evidence for proposed reaction pathways. The functionalization of sp3 carbons, for example, is a challenging yet significant transformation in organic synthesis, and HRMS has been instrumental in studying the mechanisms of such reactions, including the formation of key intermediates like keto-imines. researchgate.net

A typical workflow would involve analyzing reaction aliquots at different time points. The resulting mass spectra would be scrutinized for masses corresponding to expected intermediates, byproducts, and the final product. The high resolving power of the instrument allows for the differentiation of species with very similar nominal masses but different elemental compositions.

Table 1: Hypothetical HRMS Data for a Reaction Involving this compound

| Observed m/z | Calculated m/z | Formula | Putative Species |

| 247.9715 | 247.9719 | C8H7BrFNO2 | Starting Material |

| 261.9871 | 261.9876 | C9H9BrFNO2 | Acetylated Intermediate |

| 217.9610 | 217.9614 | C7H4BrFNO | Decarboxylated Product |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural and Conformational Research

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For a compound like this compound, with its various substituents on the benzene (B151609) ring, advanced NMR techniques are essential for unambiguous structural assignment and for probing its conformational dynamics.

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed. COSY helps in identifying proton-proton coupling networks, while HSQC and HMBC provide information about one-bond and multiple-bond carbon-proton correlations, respectively. These experiments are crucial for assigning the signals of the aromatic protons and carbons, which can be challenging due to the complex splitting patterns arising from couplings to both bromine and fluorine. The use of fluorine-detected 2D NMR experiments can be particularly valuable for assigning resonances and determining the size and sign of homonuclear F-F and heteronuclear C-F coupling constants in fluorinated compounds. nih.gov

Solid-State NMR (ssNMR): This technique provides information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study its crystalline form, including polymorphism, and to understand intermolecular interactions in the solid state. st-andrews.ac.uk Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental ssNMR to aid in the interpretation of the spectra. nih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic C-H | 6.5 - 8.0 |

| ¹H | Amino N-H | 4.0 - 6.0 |

| ¹H | Methyl O-CH₃ | 3.5 - 4.0 |

| ¹³C | Carbonyl C=O | 160 - 170 |

| ¹³C | Aromatic C-Br | 110 - 120 |

| ¹³C | Aromatic C-F | 150 - 165 (with large C-F coupling) |

| ¹³C | Aromatic C-N | 140 - 150 |

| ¹³C | Aromatic C-H | 115 - 135 |

| ¹³C | Methyl O-CH₃ | 50 - 55 |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

The structural data obtained from X-ray crystallography is crucial for understanding the physical properties of the compound and can provide insights into its reactivity. For example, the crystal structure of related aminobenzoate derivatives has been used to understand how their rigid conformations can influence biological activity. nih.govacs.org In the case of this compound, crystallographic analysis could reveal how the substituents influence the planarity of the benzene ring and the orientation of the ester and amino groups. This information is vital for structure-activity relationship (SAR) studies and for the design of new molecules with desired properties. For instance, studies on similar compounds like methyl 4-amino-3-methylbenzoate have shown how intermolecular hydrogen bonds can link molecules into chains. researchgate.net

Table 3: Representative Crystallographic Data for a Substituted Benzoate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.8485 (18) |

| b (Å) | 5.8921 (8) |

| c (Å) | 19.613 (2) |

| V (ų) | 1600.4 (3) |

| Z | 8 |

| R-factor | 0.041 |

| Data for Methyl 4-bromobenzoate, a structurally related compound. researchgate.net |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis and Reaction Monitoring in Research Environments

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for identifying functional groups. contractlaboratory.comthermofisher.com These techniques are complementary, as some vibrational modes that are strong in IR spectra may be weak in Raman spectra, and vice versa. spectroscopyonline.com

Functional Group Analysis: In this compound, FTIR and Raman spectroscopy can be used to confirm the presence of key functional groups. For instance, the N-H stretching vibrations of the amino group, the C=O stretching of the ester, and the C-F and C-Br stretching vibrations will all give rise to characteristic absorption bands. gatewayanalytical.com

Reaction Monitoring: Vibrational spectroscopy is also a powerful technique for real-time reaction monitoring. uib.nobruker.com By tracking the disappearance of reactant peaks and the appearance of product peaks, the progress of a reaction can be followed without the need for sample workup. This is particularly useful for optimizing reaction conditions and for gaining insights into reaction kinetics. The non-destructive nature of these techniques allows for in-situ measurements, providing a continuous stream of data as the reaction proceeds. mdpi.comnih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (Amino) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Methyl) | Stretch | 2850 - 3000 |

| C=O (Ester) | Stretch | 1700 - 1730 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| C-F | Stretch | 1000 - 1400 |

| C-Br | Stretch | 500 - 650 |

Chromatographic and Separation Science Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isolation of Reaction Products

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. For research involving this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for assessing the purity of the synthesized compound and for isolating it from reaction mixtures.

Purity Assessment: HPLC is widely used to determine the purity of non-volatile and thermally labile compounds. nih.gov A sample of the synthesized this compound would be injected into the HPLC system, and the resulting chromatogram would show a major peak for the desired product and potentially smaller peaks for any impurities. The area of the peaks can be used to quantify the purity of the sample. acgpubs.orgresearchgate.netmyfoodresearch.com The choice of column and mobile phase is critical for achieving good separation.

Isolation of Reaction Products: Following a synthesis, column chromatography, often guided by Thin-Layer Chromatography (TLC), is used to separate the desired product from unreacted starting materials, byproducts, and catalysts. For more challenging separations, preparative HPLC can be employed to obtain highly pure samples of this compound.

GC-MS for Volatile Compounds: For more volatile derivatives or impurities, GC-MS is a powerful analytical tool. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component, allowing for their identification.

Table 5: Typical Chromatographic Conditions for the Analysis of Aromatic Esters

| Technique | Column | Mobile Phase / Carrier Gas | Detection |

| HPLC | C18 reverse-phase | Acetonitrile/Water gradient | UV-Vis (e.g., 254 nm) |

| GC-MS | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry |

Future Research Directions and Perspectives in the Chemistry of Methyl 4 Amino 2 Bromo 3 Fluorobenzoate

Emerging Synthetic Strategies for Highly Substituted Aromatic Systems Incorporating Methyl 4-amino-2-bromo-3-fluorobenzoate

The synthesis of polysubstituted aromatic systems is a cornerstone of modern organic chemistry, with significant implications for drug discovery and materials science. Future research will likely focus on developing more efficient and regioselective methods to access derivatives of this compound. One promising avenue is the application of transition-metal-catalyzed C-H activation, which allows for the direct functionalization of the aromatic ring. nih.govrsc.orgbeilstein-journals.org This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For instance, palladium-catalyzed C-H olefination of aniline (B41778) derivatives has been shown to be a powerful tool for introducing new carbon-carbon bonds. uva.nl Adapting such methodologies to this compound could enable the selective introduction of various substituents at the C5 and C6 positions.

Furthermore, novel photochemical methods are emerging as a powerful strategy for the synthesis of complex anilines. chemistryworld.comnih.gov These light-mediated reactions often proceed under mild conditions and can provide access to unique reactivity patterns that are not achievable through traditional thermal methods. Exploring the photochemical reactivity of this compound could lead to the development of innovative synthetic routes to novel derivatives.

Exploration of Novel Catalytic Transformations and Their Mechanisms Involving this compound

The existing functional groups on this compound make it an excellent substrate for a variety of catalytic transformations. The bromine atom is a prime handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, to introduce diverse aryl, vinyl, and amino substituents. Future research will likely focus on employing novel catalyst systems, including those based on earth-abundant metals, to enhance the efficiency and scope of these transformations.

The amino group can act as a directing group in C-H activation reactions, enabling functionalization at the ortho position (C5). mdpi.com Ruthenium-based catalysts, for example, have shown significant promise in this area. mdpi.com Mechanistic studies, combining experimental and computational approaches, will be crucial to understanding the intricacies of these catalytic cycles and to designing more efficient and selective catalysts. researchgate.netresearchgate.netnih.gov For instance, understanding the role of the fluorine substituent on the electronic properties of the aromatic ring and its influence on the regioselectivity of catalytic reactions will be a key area of investigation.

Development of More Sustainable and Eco-Friendly Synthetic Routes and Processes

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. mdpi.comtandfonline.comrsc.orgnih.govacs.orgnih.govnih.govnih.govresearchgate.net Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly synthetic routes. This includes the use of greener solvents (e.g., water or bio-renewable solvents), minimizing the use of hazardous reagents, and developing catalytic processes that operate under milder reaction conditions with high atom economy.

For example, microwave-assisted organic synthesis can significantly reduce reaction times and energy consumption. tandfonline.com The development of solvent-free or on-water reaction conditions for the synthesis and functionalization of this compound would represent a significant step towards a more sustainable chemical process. nih.gov Furthermore, the use of recyclable catalysts, such as those supported on magnetic nanoparticles, can simplify product purification and reduce waste generation. nih.gov

Unexplored Reactivity Pathways and Mechanistic Insights for this compound Functionalization

The interplay of the various functional groups on this compound presents opportunities for exploring novel and currently unexplored reactivity pathways. For instance, the simultaneous presence of an amino group and a bromine atom could be exploited in cascade reactions to construct complex heterocyclic systems in a single step.

Computational studies, such as Density Functional Theory (DFT) calculations, will be instrumental in predicting and understanding the reactivity of this molecule. researchgate.netresearchgate.net These studies can provide valuable insights into reaction mechanisms, transition state geometries, and the electronic factors that govern reactivity and selectivity. nih.gov Such mechanistic understanding is crucial for the rational design of new reactions and for optimizing existing synthetic protocols. The study of polycyclic aromatic hydrocarbon reactivity has shown that computational models can effectively predict reaction outcomes and guide experimental design. nih.govnih.govrsc.org

Expanding the Synthetic Utility of this compound in the Construction of Structurally Complex Molecules

This compound is a valuable starting material for the synthesis of more complex and biologically active molecules. The strategic functionalization of this scaffold can provide access to a wide range of novel compounds with potential applications in medicinal chemistry and materials science. For example, derivatives of aminobenzoic acid are known to exhibit a variety of biological activities, including antimicrobial and cytotoxic properties. nih.govnih.gov

The synthesis of complex natural products and their analogues often relies on the availability of highly functionalized building blocks. This compound, with its multiple points of diversification, can serve as a key intermediate in the synthesis of such complex targets. For instance, the amino and carboxylate groups can be readily modified to introduce peptide or other biocompatible moieties, while the bromo and fluoro substituents can be used to tune the electronic and steric properties of the molecule. The development of efficient methods to incorporate this building block into larger molecular frameworks will be a key focus of future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.